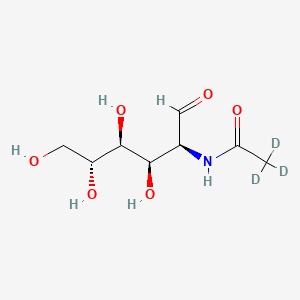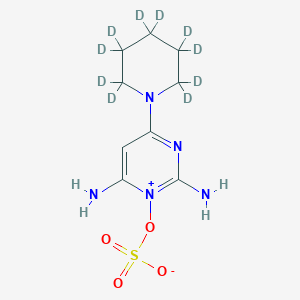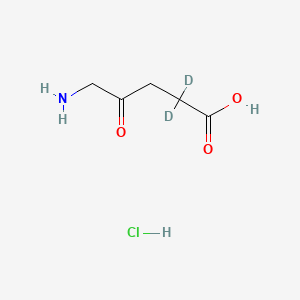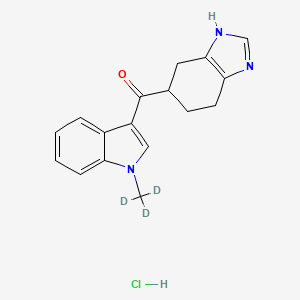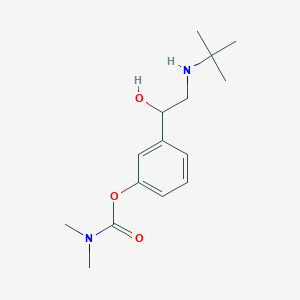
Desthiobiotin-PEG4-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desthiobiotin-PEG4-acid: is a compound that combines desthiobiotin, a biotin analog, with a polyethylene glycol (PEG) spacer and a carboxylic acid group. This compound is widely used in biochemical and molecular biology research due to its unique properties, such as its ability to bind to streptavidin with high specificity but lower affinity compared to biotin, allowing for easier elution under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desthiobiotin-PEG4-acid is synthesized by conjugating desthiobiotin to a PEG spacer arm that terminates in a carboxylic acid group. The primary amine group of desthiobiotin reacts with the carboxyl groups on the PEG spacer using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in a buffer solution at a pH of 4.7-5.5 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Desthiobiotin-PEG4-acid primarily undergoes conjugation reactions. The carboxylic acid group can react with primary amines to form amide bonds, while the PEG spacer enhances the solubility and flexibility of the molecule .
Common Reagents and Conditions:
Carbodiimide Crosslinkers: EDC is commonly used to activate the carboxyl groups for conjugation with amines.
Major Products: The primary product of these reactions is the conjugated molecule, where the this compound is linked to another molecule, such as a protein or peptide, via an amide bond .
Wissenschaftliche Forschungsanwendungen
Chemistry: Desthiobiotin-PEG4-acid is used in affinity purification techniques, where it serves as a tag for isolating and purifying proteins and other biomolecules. Its ability to bind to streptavidin with high specificity but lower affinity than biotin allows for gentle elution of the target molecules .
Biology: In molecular biology, this compound is used for labeling and detecting biomolecules. It is particularly useful in pull-down assays and other techniques where reversible binding to streptavidin is advantageous .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. Its biotin-like properties make it suitable for use in various biotin-streptavidin-based applications .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other biotechnological products. Its PEG spacer enhances the solubility and stability of the conjugated molecules, making it valuable in various manufacturing processes .
Wirkmechanismus
Desthiobiotin-PEG4-acid exerts its effects through its ability to bind to streptavidin and other biotin-binding proteins. The PEG spacer arm increases the solubility and flexibility of the molecule, allowing it to interact more effectively with its targets. The carboxylic acid group enables conjugation to other molecules, forming stable amide bonds .
Vergleich Mit ähnlichen Verbindungen
Amine-PEG3-Biotin: This compound has a shorter PEG spacer and higher affinity for streptavidin compared to Desthiobiotin-PEG4-acid.
Hydrazide-PEG4-Desthiobiotin: This compound has a hydrazide group instead of a primary amine, allowing it to react with aldehydes and ketones.
Uniqueness: this compound is unique due to its combination of a desthiobiotin moiety, a PEG spacer, and a carboxylic acid group. This combination provides high specificity for streptavidin binding, enhanced solubility, and flexibility, making it suitable for various applications where gentle elution and reversible binding are required .
Eigenschaften
Molekularformel |
C21H39N3O8 |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H39N3O8/c1-17-18(24-21(28)23-17)5-3-2-4-6-19(25)22-8-10-30-12-14-32-16-15-31-13-11-29-9-7-20(26)27/h17-18H,2-16H2,1H3,(H,22,25)(H,26,27)(H2,23,24,28)/t17-,18+/m0/s1 |
InChI-Schlüssel |
ZOYWRMMBEMRBFL-ZWKOTPCHSA-N |
Isomerische SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



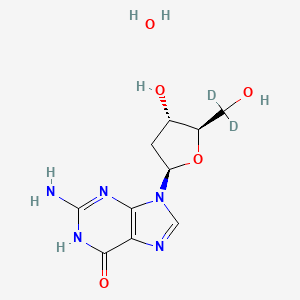

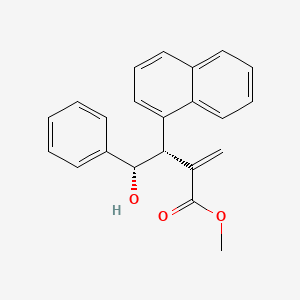
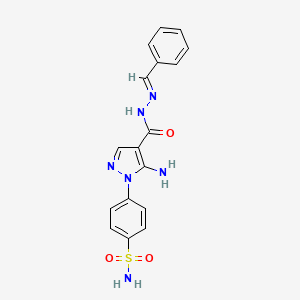
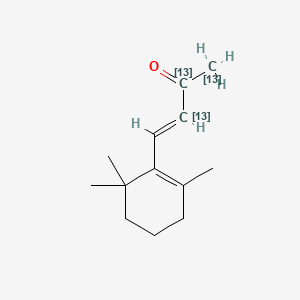
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)


